PROTAC FAK degrader 1

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

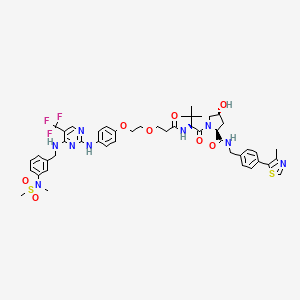

Le dégradeur PROTAC FAK 1 est un dégradeur sélectif et puissant de la kinase d'adhésion focale (FAK) basé sur le ligand de la ligase E3 de von Hippel-Lindau. La kinase d'adhésion focale est une tyrosine kinase non réceptrice qui joue un rôle crucial dans les processus cellulaires tels que la migration, la prolifération et la survie. La surexpression et l'hyperphosphorylation de la kinase d'adhésion focale sont associées à divers cancers, ce qui en fait une cible importante pour la thérapie anticancéreuse .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du dégradeur PROTAC FAK 1 implique la conjugaison d'un ligand qui se lie à la kinase d'adhésion focale avec un ligand qui recrute la ligase E3 ubiquitine de von Hippel-Lindau, reliés par un lieur. La voie de synthèse comprend généralement les étapes suivantes :

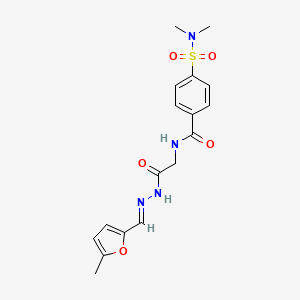

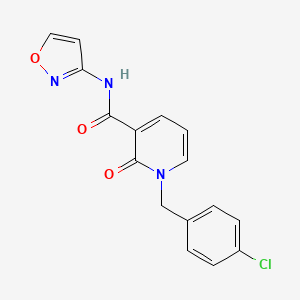

Synthèse du ligand de la kinase d'adhésion focale : Cela implique la préparation d'un petit inhibiteur moléculaire qui se lie spécifiquement à la kinase d'adhésion focale.

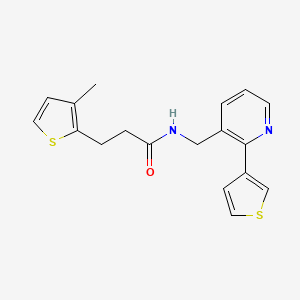

Synthèse du ligand de von Hippel-Lindau : Cela implique la préparation d'un ligand qui peut recruter la ligase E3 ubiquitine de von Hippel-Lindau.

Attachement du lieur : Les deux ligands sont reliés par un lieur, qui est souvent synthétisé par une série de réactions organiques impliquant la formation de liaisons amides, l'estérification ou la chimie clic

Méthodes de production industrielle

La production industrielle du dégradeur PROTAC FAK 1 implique la mise à l'échelle de la voie de synthèse tout en garantissant une pureté et un rendement élevés. Cela comprend généralement :

Optimisation des conditions réactionnelles : Cela implique d'optimiser la température, le solvant et le temps de réaction pour maximiser le rendement et la pureté.

Purification : Des techniques telles que la chromatographie liquide haute performance (HPLC) et la recristallisation sont utilisées pour purifier le produit final.

Contrôle qualité : Des techniques analytiques telles que la spectroscopie de résonance magnétique nucléaire (RMN) et la spectrométrie de masse sont utilisées pour confirmer la structure et la pureté du composé

Analyse Des Réactions Chimiques

Types de réactions

Le dégradeur PROTAC FAK 1 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut subir des réactions d'oxydation, en particulier au niveau des atomes de soufre dans le lieur.

Réduction : Des réactions de réduction peuvent se produire au niveau des groupes nitro présents dans les ligands.

Substitution : Des réactions de substitution nucléophile peuvent se produire au niveau des cycles aromatiques dans les ligands

Réactifs et conditions courants

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Les agents réducteurs courants comprennent le borohydrure de sodium et l'hydrure de lithium et d'aluminium.

Substitution : Les nucléophiles courants comprennent les ions hydroxyde et les amines

Produits principaux

Les principaux produits formés à partir de ces réactions comprennent des dérivés oxydés, réduits et substitués du dégradeur PROTAC FAK 1, qui peuvent être analysés à l'aide de techniques telles que la spectrométrie de masse et la spectroscopie RMN .

Applications de la recherche scientifique

Le dégradeur PROTAC FAK 1 a une large gamme d'applications de recherche scientifique, notamment :

Recherche sur le cancer : Il est utilisé pour étudier le rôle de la kinase d'adhésion focale dans la progression du cancer et pour développer des thérapies anticancéreuses ciblées.

Biologie cellulaire : Il est utilisé pour étudier le rôle de la kinase d'adhésion focale dans les processus cellulaires tels que la migration, la prolifération et la survie.

Développement de médicaments : Il sert d'outil pour développer de nouveaux médicaments qui ciblent la kinase d'adhésion focale et d'autres protéines impliquées dans le cancer et d'autres maladies

Mécanisme d'action

Le dégradeur PROTAC FAK 1 exerce ses effets en induisant la dégradation de la kinase d'adhésion focale par le système ubiquitine-protéasome. Le composé forme un complexe ternaire avec la kinase d'adhésion focale et la ligase E3 ubiquitine de von Hippel-Lindau, ce qui entraîne l'ubiquitination et la dégradation protéasomale subséquente de la kinase d'adhésion focale. Cela entraîne l'inhibition des voies de signalisation médiées par la kinase d'adhésion focale, qui sont impliquées dans la migration, la prolifération et la survie des cellules cancéreuses .

Applications De Recherche Scientifique

PROTAC FAK degrader 1 has a wide range of scientific research applications, including:

Cancer Research: It is used to study the role of focal adhesion kinase in cancer progression and to develop targeted cancer therapies.

Cell Biology: It is used to investigate the role of focal adhesion kinase in cellular processes such as migration, proliferation, and survival.

Drug Development: It serves as a tool for developing new drugs that target focal adhesion kinase and other proteins involved in cancer and other diseases

Mécanisme D'action

PROTAC FAK degrader 1 exerts its effects by inducing the degradation of focal adhesion kinase through the ubiquitin-proteasome system. The compound forms a ternary complex with focal adhesion kinase and the von Hippel-Lindau E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of focal adhesion kinase. This results in the inhibition of focal adhesion kinase-mediated signaling pathways, which are involved in cancer cell migration, proliferation, and survival .

Comparaison Avec Des Composés Similaires

Composés similaires

PROTAC-3 : Un dégradeur sélectif et puissant de la kinase d'adhésion focale avec des propriétés similaires à celles du dégradeur PROTAC FAK 1.

PROTAC ciblant le récepteur du facteur de croissance épidermique : Dérivé d'inhibiteurs tels que le géfitinib et l'afatinib.

PROTAC ciblant le récepteur 2 du facteur de croissance épidermique humain : Dérivé d'inhibiteurs tels que le lapatinib.

Unicité

Le dégradeur PROTAC FAK 1 est unique en raison de sa grande sélectivité et de sa puissance pour la kinase d'adhésion focale, avec une CI50 de 6,5 nM et une DC50 de 3 nM. Sa capacité à dégrader la kinase d'adhésion focale plutôt que de simplement l'inhiber offre une approche plus efficace pour cibler les voies de signalisation médiées par la kinase d'adhésion focale dans le cancer .

Propriétés

IUPAC Name |

(2S,4R)-1-[(2S)-3,3-dimethyl-2-[3-[2-[4-[[4-[[3-[methyl(methylsulfonyl)amino]phenyl]methylamino]-5-(trifluoromethyl)pyrimidin-2-yl]amino]phenoxy]ethoxy]propanoylamino]butanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H56F3N9O8S2/c1-29-40(68-28-54-29)32-12-10-30(11-13-32)24-52-43(62)38-23-35(60)27-59(38)44(63)41(46(2,3)4)56-39(61)18-19-66-20-21-67-36-16-14-33(15-17-36)55-45-53-26-37(47(48,49)50)42(57-45)51-25-31-8-7-9-34(22-31)58(5)69(6,64)65/h7-17,22,26,28,35,38,41,60H,18-21,23-25,27H2,1-6H3,(H,52,62)(H,56,61)(H2,51,53,55,57)/t35-,38+,41-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVULIYLBRNHLEE-LFHXYJAASA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCOCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCC6=CC(=CC=C6)N(C)S(=O)(=O)C)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCOCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCC6=CC(=CC=C6)N(C)S(=O)(=O)C)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H56F3N9O8S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

996.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{11-methyl-3,12-dithia-5,10-diazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2(6),4,7,10-pentaen-4-yl}-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2417271.png)

![2-(3-(ethylthio)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2417276.png)

![2-bromo-5H,6H,8H-imidazo[2,1-c][1,4]oxazine-3-carbaldehyde](/img/structure/B2417279.png)

![9-((4-(4-fluorobenzoyl)piperazin-1-yl)sulfonyl)-1,2,6,7-tetrahydropyrido[3,2,1-ij]quinolin-3(5H)-one](/img/structure/B2417284.png)

![6-{5-benzyl-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B2417286.png)